molecular formula C6H5Br3N2 B1611231 (2,4,6-Tribromophenyl)hydrazine CAS No. 52722-79-9

(2,4,6-Tribromophenyl)hydrazine

Cat. No.: B1611231
CAS No.: 52722-79-9
M. Wt: 344.83 g/mol
InChI Key: IQWLAOGVNASYJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,4,6-Tribromophenyl)hydrazine is a chemical compound with the molecular formula C₆H₅Br₃N₂ . It is a derivative of hydrazine, where three bromine atoms are substituted onto a phenyl ring. The compound is typically found as its hydrochloride salt, This compound hydrochloride . It is a white crystalline powder.


Synthesis Analysis

The synthesis of This compound involves the bromination of phenylhydrazine. The tribromination occurs at the 2nd, 4th, and 6th positions of the phenyl ring. The resulting compound is then typically converted to its hydrochloride salt for stability and handling purposes .


Molecular Structure Analysis

The molecular structure of This compound consists of a phenyl ring with three bromine atoms attached at specific positions. The hydrazine moiety (-NHNH₂) is also part of the structure. The compound’s molecular weight is approximately 381.29 g/mol .


Chemical Reactions Analysis

This compound can participate in various chemical reactions, including nucleophilic substitutions, reductions, and coupling reactions. Its tribromophenyl group makes it a useful reagent in organic synthesis .


Physical And Chemical Properties Analysis

  • Stability : Store in a cool, dry place away from light and moisture .

Scientific Research Applications

Synthesis of Energetic Materials

  • 1,2-Bis(2,4,6-trinitrophenyl) hydrazine, a precursor in the synthesis of energetic materials like hexanitrazobenzene, has been studied for its synthesis, characterization, and energetic properties. This compound demonstrates superior performance in terms of velocity of detonation compared to other energetic materials (Badgujar et al., 2009).

Development of Fluorescent Probes

  • A study designed a ratiometric fluorescent probe utilizing dicyanoisophorone for the detection of hydrazine, a highly active alkali. This probe shows low cytotoxicity, reasonable cell permeability, and a large Stokes shift, making it suitable for fluorescence imaging in biological samples (Zhu et al., 2019).
  • Another probe based on 2-(2'-hydroxyphenyl) benzothiazole was developed for the ratiometric detection of hydrazine. This probe recovers the excited state intramolecular proton transfer by reacting with hydrazine, enabling detection in live cells (Goswami et al., 2013).

Chemical Reactions and Properties

  • Studies on 1,2-bis(2,4,6-trinitrophenyl) hydrazine have delved into its vibrational spectra, thermodynamic properties, detonation properties, and pyrolysis mechanism, demonstrating the existence of intramolecular hydrogen bond interactions (Li Xiao-hong et al., 2012).
  • A formyl derivative of 2,2-diphenyl-1-(2,4,6-trinitrophenyl)hydrazine that forms a persistent hydrazyl free radical under oxidative conditions was synthesized and characterized (Ioniță, 2021).

Safety and Hazards

  • Disposal : Dispose of according to local regulations .

Properties

IUPAC Name

(2,4,6-tribromophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br3N2/c7-3-1-4(8)6(11-10)5(9)2-3/h1-2,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWLAOGVNASYJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)NN)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90507573
Record name (2,4,6-Tribromophenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90507573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52722-79-9
Record name (2,4,6-Tribromophenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90507573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,4,6-Tribromophenyl)hydrazine
Reactant of Route 2
Reactant of Route 2
(2,4,6-Tribromophenyl)hydrazine
Reactant of Route 3
Reactant of Route 3
(2,4,6-Tribromophenyl)hydrazine
Reactant of Route 4
Reactant of Route 4
(2,4,6-Tribromophenyl)hydrazine
Reactant of Route 5
(2,4,6-Tribromophenyl)hydrazine
Reactant of Route 6
Reactant of Route 6
(2,4,6-Tribromophenyl)hydrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.